dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate
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Overview
Description
. This compound is a derivative of phytic acid, which is a naturally occurring substance found in plant seeds. It is known for its ability to chelate metal ions, making it useful in various applications, including food preservation and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate typically involves the reaction of phytic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where phytic acid is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where phytic acid and potassium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to filtration and drying to obtain the pure dipotassium salt. The industrial process ensures high yield and purity of the product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release phytic acid and potassium ions.
Chelation: It can chelate metal ions, forming stable complexes.
Substitution: The phosphate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an acidic or basic medium.
Chelation: Involves the presence of metal ions such as calcium, magnesium, or iron.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phytic acid and potassium ions.
Chelation: Metal-phytate complexes.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Investigated for its role in cellular processes involving phosphate metabolism.
Medicine: Explored for its potential in drug delivery systems and as a dietary supplement to prevent mineral deficiencies.
Mechanism of Action
The mechanism of action of dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents their participation in unwanted chemical reactions, thereby stabilizing the system. This chelation process is crucial in various biological and industrial applications where metal ion control is necessary .
Comparison with Similar Compounds
Similar Compounds
Phytic Acid: The parent compound, known for its strong chelating properties.
Sodium Phytate: Another salt of phytic acid with similar applications but different solubility and reactivity.
Calcium Phytate: Used in similar applications but with different metal ion preferences.
Uniqueness
Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate is unique due to its specific potassium ion content, which influences its solubility and reactivity compared to other phytate salts. This makes it particularly suitable for applications where potassium ions are preferred or required .
Properties
Molecular Formula |
C6H16K2O24P6 |
---|---|
Molecular Weight |
736.22 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1 |
InChI Key |
LFTTXUFEVNNTHA-OKBOCSEJSA-L |
Isomeric SMILES |
[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |
Origin of Product |
United States |
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